![molecular formula C24H19FO5 B2856079 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one CAS No. 843671-13-6](/img/structure/B2856079.png)
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one, also known as DFC, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one involves its interaction with various molecular targets, such as enzymes, receptors, and transcription factors. It binds to the active site of enzymes, such as COX-2 and MMP-9, and inhibits their activity, leading to the suppression of inflammation and cancer progression. It also modulates the expression and activation of receptors, such as ERα and TRPM7, and regulates their downstream signaling pathways, resulting in the inhibition of cancer cell growth and migration. Moreover, it activates the transcription factor Nrf2 and upregulates the expression of antioxidant enzymes, such as HO-1 and NQO1, which protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to affect various biochemical and physiological processes in cells and tissues. It inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair, leading to the inhibition of cancer cell growth and survival. Moreover, it enhances the activity of antioxidant enzymes, such as SOD and CAT, and reduces the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has several advantages for lab experiments, such as its high potency, specificity, and selectivity towards molecular targets. It also has low toxicity and good bioavailability, which make it suitable for in vitro and in vivo studies. However, there are some limitations to its use, such as its poor solubility in water and instability under acidic conditions. Therefore, it requires the use of appropriate solvents and storage conditions to maintain its stability and activity.
Direcciones Futuras
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has great potential for further research and development in various fields, such as cancer therapy, inflammation, and neuroprotection. Some possible future directions include:
1. Development of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one derivatives with improved potency, selectivity, and solubility.
2. Investigation of the synergistic effects of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one with other anticancer or anti-inflammatory agents.
3. Evaluation of the efficacy and safety of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one in clinical trials for cancer, inflammation, and neurodegenerative disorders.
4. Elucidation of the molecular mechanisms underlying the effects of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one on cancer stem cells and tumor microenvironment.
5. Identification of novel molecular targets of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one and their downstream signaling pathways.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one is a promising synthetic compound with potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action involves the modulation of multiple molecular targets and signaling pathways, leading to the inhibition of cancer progression, inflammation, and oxidative stress. Although there are some limitations to its use, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has great potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one involves the condensation reaction between 3,4-dimethoxyphenylacetic acid and 2-fluorobenzaldehyde in the presence of a base catalyst, followed by cyclization with chromone. The yield of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also induces apoptosis and cell cycle arrest in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In inflammation research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB and MAPK pathways. It also reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.
In neurodegenerative disorder research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been found to protect neurons from oxidative stress and apoptosis by modulating the expression of Bcl-2 family proteins and activating the Nrf2/ARE pathway. It also improves cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-27-21-10-7-15(11-23(21)28-2)19-14-30-22-12-17(8-9-18(22)24(19)26)29-13-16-5-3-4-6-20(16)25/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKEFYUELVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
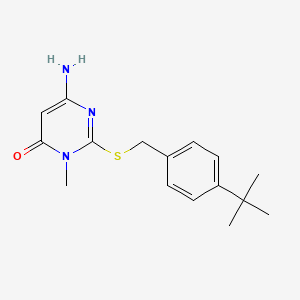
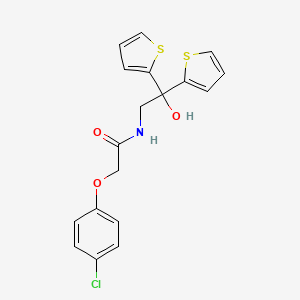
![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)
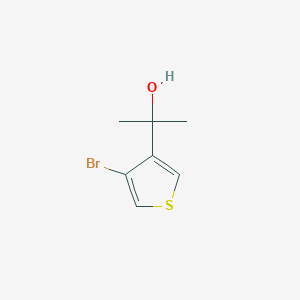
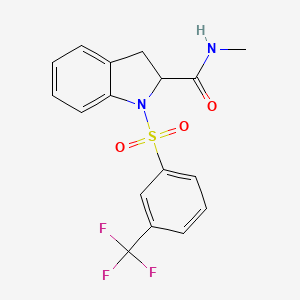
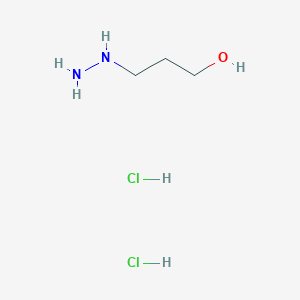
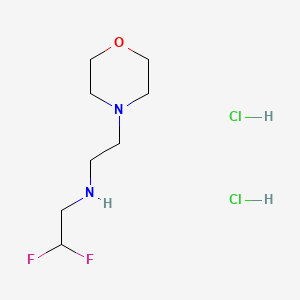
![6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)